Dihydronarciclasine

Anticancer drug discovery Stereochemistry–activity relationship Isocarbostyril alkaloids

Dihydronarciclasine (CAS 40042-08-8, C₁₄H₁₅NO₈, MW 325.27) is a phenanthridone-class Amaryllidaceae alkaloid that exists as two diastereomers—cis and trans—around the B/C ring junction, with the trans configuration (trans-dihydronarciclasine) accounting for the overwhelming majority of its reported biological activity. Originally isolated from Zephyranthes candida bulbs, this isocarbostyril shares the tricyclic phenanthridone scaffold with narciclasine, pancratistatin, and lycoricidine.

Molecular Formula C17H19NO7
Molecular Weight 349.3 g/mol
CAS No. 40042-08-8
Cat. No. B1211861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydronarciclasine
CAS40042-08-8
Synonymsdihydronarciclasine
dihydronarciclasine, (2S-(2alpha,3beta,4beta,4abeta,11bbeta))-isomer
trans-dihydronarciclasine
Molecular FormulaC17H19NO7
Molecular Weight349.3 g/mol
Structural Identifiers
SMILESCC1(OC2C(CC3C(C2O1)NC(=O)C4=C(C5=C(C=C34)OCO5)O)O)C
InChIInChI=1S/C17H19NO7/c1-17(2)24-13-8(19)3-7-6-4-9-14(23-5-22-9)12(20)10(6)16(21)18-11(7)15(13)25-17/h4,7-8,11,13,15,19-20H,3,5H2,1-2H3,(H,18,21)/t7-,8+,11-,13-,15+/m1/s1
InChIKeyPWWBPUNUKQOTSZ-OSVMQOHBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dihydronarciclasine (CAS 40042-08-8): A trans-Configured Amaryllidaceae Isocarbostyril with Differentiated Pharmacological Profile for Anticancer and Antiviral Procurement


Dihydronarciclasine (CAS 40042-08-8, C₁₄H₁₅NO₈, MW 325.27) is a phenanthridone-class Amaryllidaceae alkaloid that exists as two diastereomers—cis and trans—around the B/C ring junction, with the trans configuration (trans-dihydronarciclasine) accounting for the overwhelming majority of its reported biological activity [1]. Originally isolated from Zephyranthes candida bulbs, this isocarbostyril shares the tricyclic phenanthridone scaffold with narciclasine, pancratistatin, and lycoricidine [2]. However, saturation of the C1–C10b double bond in dihydronarciclasine fundamentally alters its cytochrome P450 interaction profile without compromising—and in certain contexts enhancing—its antiproliferative potency, creating a distinct opportunity for applications where metabolic stability and reduced drug–drug interaction liability are critical selection criteria [3].

Why Dihydronarciclasine Cannot Be Substituted with Narciclasine or Pancratistatin in Drug Metabolism-Sensitive Applications


Although dihydronarciclasine, narciclasine, and pancratistatin all belong to the phenanthridone subclass of Amaryllidaceae alkaloids and exhibit potent anticancer activity in the NCI 60-cell line panel, their metabolic liability profiles diverge sharply [1]. Narciclasine is a potent inhibitor of human CYP3A4, the major drug-metabolizing cytochrome P450 isoform, creating a significant risk of pharmacokinetic drug–drug interactions, whereas trans-dihydronarciclasine is completely devoid of CYP3A4 inhibitory activity—a difference governed solely by saturation of the C1–C10b double bond [2]. Furthermore, the cis-diastereomer of dihydronarciclasine is >300-fold less potent than the trans-diastereomer in the NCI 60-cell screen, meaning stereochemical purity at the B/C ring junction is non-negotiable for biological activity and generic sourcing of unspecified stereochemistry is functionally equivalent to purchasing an inactive compound [1]. The quantitative evidence below provides procurement-grade differentiation criteria for compound selection.

Quantitative Differentiation Evidence for Dihydronarciclasine Against Its Closest Amaryllidaceae Analogs


trans-Dihydronarciclasine vs. cis-Dihydronarciclasine: 302-Fold Potency Differential in NCI 60-Cell Panel Definitive of Stereochemical Requirement

The stereochemistry at the B/C ring junction determines whether dihydronarciclasine is a potent or essentially inactive cytotoxic agent. In the standardized U.S. National Cancer Institute (NCI) 60-cell line screen, trans-dihydronarciclasine exhibited a mean panel GI₅₀ of 12.6 nM (0.013 µM), whereas its cis isomer showed a mean panel GI₅₀ of 3,800 nM (3.8 µM) [1]. This represents a 302-fold potency advantage for the trans isomer, which also gave a COMPARE correlation coefficient of 0.92 with (+)-pancratistatin, indicating a near-identical mechanism-of-action fingerprint to the most advanced preclinical candidate in this class [2]. The cis isomer was completely inactive against a panel of RNA viruses, while the trans isomer showed strong activity [2].

Anticancer drug discovery Stereochemistry–activity relationship Isocarbostyril alkaloids

trans-Dihydronarciclasine vs. Narciclasine: Complete Abrogation of CYP3A4 Inhibition While Retaining Sub-50 nM Anticancer Potency

In a direct head-to-head comparison of human cytochrome P450 inhibitory activity, narciclasine demonstrated potent inhibition of CYP3A4, the predominant drug-metabolizing enzyme responsible for the clearance of approximately 50% of marketed pharmaceuticals [1]. By contrast, trans-dihydronarciclasine—its C1–C10b saturated analogue—was completely inactive against CYP3A4 at equivalent concentrations, and additionally showed no inhibition of CYP19 (aromatase) or CYP1A1 [1]. This critical metabolic differentiation is achieved without sacrificing potency: trans-dihydronarciclasine maintained a mean GI₅₀ of 12.6 nM across the NCI 60-cell panel, comparing favorably with narciclasine's mean GI₅₀ of 16 nM in the same standardized screen [2].

Drug metabolism Cytochrome P450 Drug–drug interaction liability

trans-Dihydronarciclasine vs. Pancratistatin: 2–10-Fold Superior Potency in Selected Cancer Cell Lines with Corroborating NCI60 Data

Pancratistatin is widely regarded as the benchmark for anticancer activity among the Amaryllidaceae isocarbostyrils and has advanced to preclinical development [1]. In selected human cancer cell line head-to-head comparisons, trans-dihydronarciclasine exhibited 2–10-fold higher potency than pancratistatin [2]. This finding is corroborated by independent NCI 60-cell line screening data, where trans-dihydronarciclasine registered a mean GI₅₀ of 12.6 nM (0.013 µM) versus pancratistatin's 91 nM (0.091 µM)—a 7-fold potency advantage on a mean-panel basis [3]. Furthermore, the COMPARE correlation coefficient of 0.92 between the two compounds indicates a highly similar mechanism-of-action fingerprint, suggesting that trans-dihydronarciclasine may serve as a more potent surrogate for pancratistatin in mechanistic studies [1].

Comparative anticancer potency Pancratistatin benchmark NCI60 screening

trans-Dihydronarciclasine vs. 7-Deoxy-trans-dihydronarciclasine: 6.25-Fold Superior P388 Leukemia ED₅₀ Driven by the C7 Hydroxyl Group

The 7-hydroxyl substituent on the phenanthridone A-ring is a critical structural determinant of antileukemic potency within the dihydronarciclasine series. In the murine P388 lymphocytic leukemia model, trans-dihydronarciclasine displayed an ED₅₀ of 0.0032 µg/mL, compared with 0.02 µg/mL for its 7-deoxy congener—a 6.25-fold potency differential [1]. This finding is consistent with a broader SAR study of 13 trans-dihydronarciclasine and trans-dihydrolycoricidine analogues evaluated in the NCI 60-cell panel, which identified the 7-OH group and the rigid 1,3-benzodioxole scaffold as essential for antiproliferative activity [2]. In the same series, the 7-deoxy compound showed a mean NCI60 GI₅₀ of 68 nM, representing a 5.2-fold reduction compared to the parent trans-dihydronarciclasine (GI₅₀ 13 nM) [3].

P388 lymphocytic leukemia Structure–activity relationship C7 hydroxyl pharmacophore

trans-Dihydronarciclasine Antiviral Differentiation: Sub-Nanomolar Anti-Yellow Fever Virus Activity with cis-Isomer Inactivity and Broad-Spectrum RNA Virus Coverage

trans-Dihydronarciclasine demonstrates potent and stereospecific antiviral activity that distinguishes it from other Amaryllidaceae alkaloids. Against Yellow fever virus (a flavivirus), it exhibited an IC₅₀ of 0.003 µg/mL (approximately 9.2 nM) with minimal host cell cytotoxicity at antiviral concentrations [1]. The stereochemical dependence is absolute: the cis isomer was completely inactive against the same panel of RNA viruses, confirming that trans B/C ring junction geometry governs both anticancer and antiviral activity [2]. Additionally, trans-dihydronarciclasine and narciclasine have been identified as the most potent anti-Zika compounds reported to date, inhibiting the viral cytopathic effect by 90% at sub-micromolar concentrations [3]. In a broader screening of 23 Amaryllidaceae alkaloids against flaviviruses (Japanese encephalitis, yellow fever, dengue), bunyaviruses, and alphaviruses, trans-dihydronarciclasine was among the most broadly active compounds [4].

Antiviral drug discovery Flavivirus inhibition Yellow fever virus

Synthesis Scalability and Prodrug Accessibility: An Enabling Differentiation from Pancratistatin for Preclinical Supply

A practical distinction between trans-dihydronarciclasine and pancratistatin lies in synthetic tractability. A gram-scale synthetic route to (±)-trans-dihydronarciclasine was specifically devised to address the need for multi-gram quantities in collaborative antileukemic drug development, overcoming the regioselectivity problems that plagued earlier syntheses [1]. Moreover, a patented hydrogenation method enables direct conversion of the naturally abundant alkaloids narciclasine and 7-deoxynarciclasine to trans-dihydronarciclasine and 7-deoxy-trans-dihydronarciclasine, respectively, using palladium-catalyzed hydrogenation [2]. Critically, trans-dihydronarciclasine has been converted to its 3,4-cyclic phosphate prodrug (sodium trans-dihydronarcistatin), directly paralleling the clinically enabling prodrug strategy developed for pancratistatin [2]. An enantioselective total synthesis of (−)-trans-dihydronarciclasine starting from vanillin provides an additional scalable route with defined absolute stereochemistry [3].

Scalable synthesis Phosphate prodrug Preclinical development

High-Impact Application Scenarios for Dihydronarciclasine Based on Verified Differentiation Evidence


In Vivo Anticancer Efficacy Studies Requiring Low Drug–Drug Interaction Risk

For research programs transitioning from in vitro to in vivo anticancer efficacy models, trans-dihydronarciclasine should be prioritized over narciclasine. The complete absence of CYP3A4 inhibitory activity eliminates confounding pharmacokinetic interactions with co-administered agents or endogenous substrates, a liability inherent to narciclasine [1]. The compound's mean NCI60 GI₅₀ of 12.6 nM ensures single-digit nanomolar potency is retained, and the established phosphate prodrug (sodium trans-dihydronarcistatin) provides a clinically precedented solubilization strategy for parenteral administration [2].

Mechanism-of-Action Studies Using Pancratistatin as a Reference Standard

trans-Dihydronarciclasine's COMPARE correlation coefficient of 0.92 with (+)-pancratistatin indicates a highly conserved mechanism-of-action fingerprint across the NCI 60-cell panel [1]. With a 7-fold lower mean GI₅₀ (12.6 nM vs. 91 nM), it can serve as a more potent mechanistic probe for studying the shared biological target(s) of the phenanthridone isocarbostyrils, enabling experiments at lower compound concentrations where off-target effects are minimized. Its well-characterized apoptosis induction in Jurkat cells further supports its utility in programmed cell death pathway dissection [2].

Broad-Spectrum Antiviral Screening Programs Targeting Flaviviruses and Emerging RNA Viruses

The combination of an IC₅₀ of 0.003 µg/mL against Yellow fever virus, 90% inhibition of Zika virus cytopathic effect at sub-micromolar concentrations, and demonstrated activity across multiple RNA virus families positions trans-dihydronarciclasine as a premium tool compound for antiviral screening libraries [1]. Unlike cis-dihydronarciclasine, which is completely inactive against all RNA viruses tested, and unlike narciclasine or pancratistatin, whose antiviral profiles are less comprehensively characterized, the trans isomer offers a unique dual anticancer–antiviral phenotype [2]. The availability of gram-scale synthetic routes ensures sustainable supply for medium-throughput screening campaigns [3].

Structure–Activity Relationship (SAR) Studies Centered on the C7-OH Pharmacophore

The 6.25-fold P388 ED₅₀ differential and 5.2-fold NCI60 GI₅₀ differential between trans-dihydronarciclasine and its 7-deoxy analogue provide a well-defined quantitative baseline for SAR investigations of the phenanthridone A-ring [1]. Researchers studying the pharmacophoric contribution of the C7 hydroxyl group can use trans-dihydronarciclasine as the fully active positive control against which ring-A-modified analogues are benchmarked. The SAR study of Varró et al. (2019) demonstrated that among 13 ring-A variants, (±)-trans-dihydronarciclasine retained the highest cytotoxic potency, confirming its status as the optimal reference compound for this scaffold [2].

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